REACTION_CXSMILES
|
N#N.[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[N:11]1([C:4]2[C:3](=[O:10])[CH2:8][CH2:7][CH2:6][CH:5]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1
|
Name
|
2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
15.14 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
14.82 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
CUSTOM
|
Details
|
A 500-mL round-bottomed flask is equipped with a Dean Stark, condenser
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
about 3.0 mL of water are collected on the Dean Stark
|
Type
|
CUSTOM
|
Details
|
The brown solution is decanted away from a thick oil
|
Type
|
WASH
|
Details
|
rinsed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.33 g | |
YIELD: PERCENTYIELD | 95.34% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |